6-Bromo-2-iodopyridin-3-amine
Overview
Description
6-Bromo-2-iodopyridin-3-amine is a halogenated pyridine derivative with the molecular formula C5H4BrIN2 and a molecular weight of 298.91 g/mol. This compound is characterized by the presence of bromine and iodine atoms on the pyridine ring, making it a valuable intermediate in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-iodopyridin-3-amine typically involves halogenation reactions starting from pyridine derivatives. One common method is the direct halogenation of 2-aminopyridine using bromine and iodine in the presence of a suitable catalyst, such as iron(III) chloride (FeCl3). The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-iodopyridin-3-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide (NaN3) or potassium iodide (KI).
Major Products Formed:
Oxidation: The oxidation of this compound can yield various oxidized derivatives, depending on the specific conditions used.
Reduction: Reduction reactions can produce amines or other reduced forms of the compound.
Substitution: Substitution reactions can lead to the formation of different halogenated or substituted pyridine derivatives.
Scientific Research Applications
6-Bromo-2-iodopyridin-3-amine is widely used in scientific research due to its unique chemical properties. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and organic materials. Additionally, it is utilized in the development of new chemical reactions and methodologies, contributing to advancements in organic chemistry and materials science.
Mechanism of Action
6-Bromo-2-iodopyridin-3-amine is structurally similar to other halogenated pyridines, such as 6-bromo-3-iodopyridin-2-amine and 6-bromo-2-chloro-4-iodopyridin-3-amine. its unique combination of bromine and iodine atoms on the pyridine ring sets it apart, providing distinct chemical reactivity and applications.
Comparison with Similar Compounds
6-Bromo-3-iodopyridin-2-amine
6-Bromo-2-chloro-4-iodopyridin-3-amine
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Properties
IUPAC Name |
6-bromo-2-iodopyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrIN2/c6-4-2-1-3(8)5(7)9-4/h1-2H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVBAENLXVNXCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1N)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694835 | |
Record name | 6-Bromo-2-iodopyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30694835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915006-52-9 | |
Record name | 6-Bromo-2-iodopyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30694835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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